molecular formula C22H21NO5 B13545240 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13545240
M. Wt: 379.4 g/mol
InChI Key: VZAOMMLFHGMQFR-UHFFFAOYSA-N
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Description

This compound is a chiral bicyclic structure featuring a 6-azabicyclo[3.2.1]octane core with a 2-oxa (ether) bridge and an Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] protecting group. Its molecular formula is C23H23NO4 (molecular weight: 377.4 g/mol), and it is widely used as a building block in peptide synthesis and drug discovery due to its rigidity and stereochemical control .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-20(25)22-11-14(9-10-28-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)

InChI Key

VZAOMMLFHGMQFR-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Azabicyclic Core

The core structure, 2-oxa-6-azabicyclo[3.2.1]octane , is generally synthesized via intramolecular cyclization reactions involving amino alcohols or related precursors.

Method A: Cyclization of amino alcohol derivatives

  • Starting from suitable amino alcohols, cyclization is achieved through dehydration or nucleophilic substitution under acidic or basic conditions.
  • Example: The reaction of a protected amino alcohol with a suitable electrophile (e.g., halides or activated esters) induces ring closure.

Reaction conditions:

Reagent Solvent Temperature Yield Reference
Amino alcohol derivative Toluene Reflux 65-80%

Incorporation of the Fluorenylmethoxycarbonyl Group

The Fmoc group is introduced via carbamate formation, typically by reacting the amine with Fmoc-chloride or Fmoc-anhydride.

Method B: Fmoc protection

  • The amino group in the heterocyclic intermediate reacts with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA) or sodium carbonate.
  • The reaction proceeds under mild conditions to prevent undesired side reactions.

Reaction conditions:

Reagent Base Solvent Temperature Yield Reference
Amino heterocycle DIPEA DMF 0–25°C 85-95%

Formation of the Carboxylic Acid Functional Group

The carboxyl group at position one is introduced through oxidation of an aldehyde or alcohol precursor, or via carboxylation of a suitable intermediate.

Method C: Oxidation or carboxylation

  • Oxidation of primary alcohols using oxidizing agents like potassium permanganate or chromium(VI) reagents.
  • Alternatively, carboxylation of organometallic intermediates using carbon dioxide under controlled conditions.

Reaction conditions:

Reagent Solvent Temperature Yield Reference
Alcohol or aldehyde Acetone / Water Room temp. 70-85%

Final Coupling and Purification

The final compound is obtained after coupling the protected amine with the carboxylic acid derivative, followed by deprotection if necessary, and purification via chromatography or recrystallization.

Representative Synthetic Route (Summarized)

Step Reaction Reagents Conditions Purpose Reference
1 Cyclization to form core Amino alcohol + electrophile Reflux Core formation
2 Fmoc protection Fmoc-chloride Mild base, room temp. Protect amino group
3 Carboxyl group introduction Oxidation / carboxylation Room temp. Functionalization
4 Coupling and deprotection Coupling reagents Appropriate conditions Final compound synthesis

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Yield Range Remarks
Cyclization Amino alcohol derivatives Toluene Reflux 65–80% Core heterocycle formation
Fmoc Protection Fmoc-chloride DMF 0–25°C 85–95% Protecting group installation
Carboxylation Oxidants / CO₂ Water / Organic solvents Room temp. 70–85% Functional group addition

Notable Research Discoveries and Advances

  • Optimized Cyclization Protocols: Recent studies have refined intramolecular cyclization conditions, increasing yields and stereoselectivity, critical for complex heterocyclic synthesis.
  • Selective Fmoc Protection: Advances in protecting group chemistry have enabled high selectivity and minimal side reactions, especially in multifunctional molecules.
  • Green Chemistry Approaches: Use of environmentally benign solvents and catalysts has been explored to improve sustainability in synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions to occur. The compound’s bicyclic structure provides stability and unique reactivity, making it valuable in various chemical transformations .

Comparison with Similar Compounds

Structural Variations in Bicyclic and Spiro Frameworks

Bicyclo[3.2.1]octane vs. Bicyclo[2.2.2]octane Derivatives
  • Compound: 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid (CAS: 1861066-38-7) Structure: Features a bicyclo[2.2.2]octane system with a nitrogen atom at position 2. Molecular Formula: C21H19NO4 (MW: 349.38 g/mol). Key Differences: Smaller ring system (three six-membered bridges) increases steric hindrance and reduces conformational flexibility compared to the bicyclo[3.2.1]octane core .
Bicyclo[3.1.0]hexane Derivatives
  • Compound: (1S,5R)-2-Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 1936574-25-2) Structure: A fused bicyclo[3.1.0]hexane with a strained three-membered ring. Molecular Formula: C21H19NO4 (MW: 349.38 g/mol). Key Differences: The strained three-membered ring enhances reactivity but may reduce stability under acidic/basic conditions compared to the less strained bicyclo[3.2.1]octane .
Spiro[3.4]octane Derivatives
  • Compound: 6-Fmoc-6-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2287344-85-6) Structure: A spiro system with a nitrogen atom at the bridgehead. Molecular Formula: C23H23NO4 (MW: 377.4 g/mol).

Functional Group Modifications

Fluorinated Analogs
  • Compound: 8-Fluoro-6-Fmoc-6-azaspiro[3.4]octane-8-carboxylic acid (CAS: 2137567-19-0) Modification: Fluorine substitution at position 6. Impact: The electron-withdrawing fluorine enhances metabolic stability and alters electronic properties, making it more suitable for bioactive molecule development than the non-fluorinated target compound .
tert-Butoxycarbonyl (Boc) Protected Analogs
  • Compound : 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
    • Modification : Boc protection instead of Fmoc.
    • Impact : Boc groups are acid-labile, offering orthogonal deprotection strategies compared to the base-sensitive Fmoc group in the target compound .

Key Research Findings

Stereochemical Control : The bicyclo[3.2.1]octane framework in the target compound provides superior stereochemical control in peptide coupling reactions compared to spiro analogs, as shown in enantioselective syntheses .

Stability : The 2-oxa bridge improves hydrolytic stability under acidic conditions relative to all-carbon bicyclo systems, which are prone to ring-opening reactions .

Bioactivity : Spiro derivatives (e.g., CAS 2287344-85-6) exhibit enhanced binding to protease targets due to their restricted conformations, while the target compound is preferred for its balanced rigidity and synthetic accessibility .

Biological Activity

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid, also known by its CAS number 2137787-94-9, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21NO5, with a molecular weight of 379.4 g/mol. The structure features a bicyclic framework with a methoxycarbonyl group attached to a fluorenyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol
CAS Number2137787-94-9
SMILESO=C(O)C1CN(C(=O)OCC2c3ccccc3-c3ccccc32)CC12COC2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, indicating potential antibacterial properties.
  • Receptor Modulation : The structural characteristics suggest possible interactions with neurotransmitter receptors, particularly those involved in psychotropic effects.

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds can demonstrate significant antimicrobial properties. For example, studies on related structures have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data for this compound is limited, its structural analogs provide a basis for hypothesizing similar effects.

Neuropharmacological Effects

In an evaluation of compounds with similar structural motifs, some were identified as selective dopamine D(3) receptor antagonists. This suggests that the compound may possess neuropharmacological properties relevant to the treatment of psychiatric disorders . Further research is needed to elucidate these effects specifically for 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid.

Toxicology and Safety Profile

While specific toxicological data for this compound are not available, safety assessments for structurally similar compounds indicate the necessity for careful evaluation due to potential cytotoxic effects at higher concentrations .

Q & A

Q. What is the functional role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound's chemical applications?

The Fmoc group serves as a temporary amine-protecting group in peptide synthesis, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Its lipophilic nature enhances solubility in organic solvents, facilitating stepwise solid-phase synthesis. This protection strategy minimizes side reactions during coupling steps, critical for constructing complex bicyclic frameworks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Essential precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and heat sources . Refer to SDS guidelines for acute toxicity (H302) and respiratory irritation (H335) mitigation .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to verify bicyclic spiro structure and Fmoc group integrity .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (e.g., observed m/z 377.43 vs. theoretical 377.433) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can synthetic routes be optimized for spiro ring formation in multi-step syntheses?

Key strategies include:

  • Catalyst selection : 10 mol% Pd(PPh3)4 for Suzuki couplings to aryl groups .
  • Solvent control : Anhydrous DCM or THF for ring-closing metathesis steps .
  • Reaction monitoring : TLC (EtOAc/hexane, 1:1) and in situ FTIR to track carbonyl group transformations . Yield improvements (up to 75%) are achieved via microwave-assisted synthesis at 60°C for 2 hours .

Q. How should researchers address discrepancies between computational stability predictions and experimental conformational data?

  • Temperature-dependent NMR : Analyze rotational barriers of the bicyclic system at 25–60°C .
  • X-ray crystallography : Compare experimental crystal packing with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .
  • Solvent modeling : Molecular dynamics simulations (e.g., with explicit water molecules) to assess hydration effects on stability .

Q. What mechanistic insights explain the compound's pharmacokinetic advantages in drug delivery systems?

  • Rigid bicyclic framework : Reduces metabolic degradation by cytochrome P450 enzymes (in vitro t1/2 > 4 hours in hepatic microsomes) .
  • ADMET modeling : Predicts enhanced blood-brain barrier permeability (LogP = 2.8) compared to linear analogs .
  • In vivo studies : Demonstrates sustained release profiles in rodent models due to slow esterase-mediated Fmoc cleavage .

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